Disodium;sulfanide;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

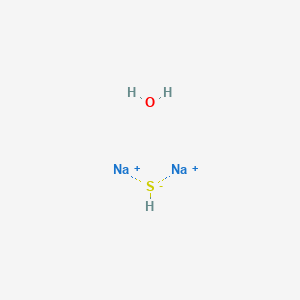

Disodium;sulfanide;hydrate is a chemical compound with the formula Na₂S·xH₂O, where x represents the number of water molecules associated with each sodium sulfide molecule. This compound is commonly found in its nonahydrate form (Na₂S·9H₂O) and pentahydrate form (Na₂S·5H₂O). This compound is a colorless, hygroscopic solid that is highly soluble in water, forming strongly alkaline solutions .

Mécanisme D'action

Target of Action

Sodium sulfide hydrate primarily targets the respiratory system . It releases hydrogen sulfide (H2S) when in contact with moist air . H2S is an endogenous gaseous transmitter that exhibits anti-inflammatory and antiapoptotic properties . It affects mammal’s immune, neuro, cardio, and respiratory systems .

Mode of Action

Sodium sulfide hydrate interacts with its targets through a typical ion-dipole interaction . At the molecular level, the ions interact with water molecules from all directions in a 3-dimensional space . This interaction leads to the release of H2S, which then exhibits its anti-inflammatory and antiapoptotic properties .

Biochemical Pathways

The sulfide oxidation pathway is one of the key biochemical pathways affected by sodium sulfide hydrate . This pathway converts H2S to thiosulfate and sulfate, with electrons from the oxidation entering at the level of complex III and from sulfite oxidase at the level of complex IV . This process generates substantial oxidative stress in vivo .

Pharmacokinetics

It is known that sodium sulfide hydrate is water-soluble , which suggests that it can be easily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully explored.

Result of Action

The result of sodium sulfide hydrate’s action is primarily the release of H2S, which exhibits anti-inflammatory and antiapoptotic properties . This can lead to various effects such as protection against inflammation and damage . .

Action Environment

The action of sodium sulfide hydrate can be influenced by environmental factors. For instance, it releases H2S when in contact with moist air . Moreover, it is corrosive to metals and very toxic to aquatic organisms . Its solubility in water suggests that its action, efficacy, and stability can be influenced by the hydration level in the environment.

Analyse Biochimique

Biochemical Properties

Sodium sulfide hydrate plays a crucial role in biochemical reactions. It serves as a sulfur donor for the synthesis of various sulfur compounds, including thiols, thioethers, acyclic sulfides, di-, and polysulfides . It also acts as a reducing agent for aromatic nitro compounds to amines .

Cellular Effects

It is known that when exposed to moist air, Sodium sulfide hydrate and its hydrates emit hydrogen sulfide , which is an extremely toxic, flammable, and corrosive gas . This suggests that Sodium sulfide hydrate could potentially have significant effects on cellular processes.

Molecular Mechanism

The molecular mechanism of Sodium sulfide hydrate is primarily through its role as a sulfur donor and reducing agent . It interacts with biomolecules through these roles, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Sodium sulfide hydrate has been used in thermochemical storage systems . A method has been proposed to improve the stability of the salt by blending it with cellulose

Dosage Effects in Animal Models

It is known that hydrogen sulfide, which is emitted by Sodium sulfide hydrate, can have significant effects on animal models .

Metabolic Pathways

Sodium sulfide hydrate is involved in the synthesis of sulfur compounds, indicating its role in sulfur metabolism

Transport and Distribution

Given its water solubility , it is likely to be distributed throughout the aqueous compartments of cells and tissues.

Subcellular Localization

Given its water solubility , it is likely to be found in the cytoplasm and other aqueous compartments within cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disodium;sulfanide;hydrate can be synthesized through the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:

Na2SO4+2C→Na2S+2CO2

Industrial Production Methods: In industrial settings, sodium sulfide hydrate is typically produced by the reduction of sodium sulfate with coal or natural gas in a furnace. The resulting sodium sulfide is then dissolved in water to form the hydrate. The solution is cooled to crystallize the desired hydrate form .

Types of Reactions:

- this compound can be easily oxidized to form sodium sulfate and sulfur dioxide:

Oxidation: 2Na2S+3O2→2Na2SO3

Reduction: this compound can act as a reducing agent, converting certain metal ions to their elemental form.

Substitution: this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Often involves metal salts and acidic conditions.

Substitution: Typically involves alkyl halides and a base.

Major Products:

Oxidation: Sodium sulfate and sulfur dioxide.

Reduction: Elemental metals.

Substitution: Thioethers.

Applications De Recherche Scientifique

Disodium;sulfanide;hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and in the reduction of metal ions.

Biology: Acts as a source of hydrogen sulfide (H₂S), which is a signaling molecule in various biological processes.

Medicine: Investigated for its potential cardioprotective and anti-inflammatory properties due to its ability to release H₂S.

Industry: Utilized in the production of rubber chemicals, sulfur dyes, and as an oxygen scavenger in water treatment

Comparaison Avec Des Composés Similaires

Sodium hydrosulfide (NaHS): Similar in that it also releases H₂S, but it is more acidic.

Lithium sulfide (Li₂S): Similar in structure but has different solubility and reactivity properties.

Potassium sulfide (K₂S): Similar in chemical behavior but differs in physical properties such as melting point and solubility.

Uniqueness: Disodium;sulfanide;hydrate is unique due to its high solubility in water and its ability to form strongly alkaline solutions. It is also widely used in various industrial applications, making it a versatile compound .

Propriétés

IUPAC Name |

disodium;sulfanide;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJIAWKLYDUTBN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[SH-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2OS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2745020.png)

![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)

![1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide](/img/structure/B2745024.png)

![tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2745027.png)

![2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)